molecular formula C31H26N2O4 B11669880 5-(3,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11669880
M. Wt: 490.5 g/mol
InChI Key: PESJXIOZBZAPGM-UHFFFAOYSA-N
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Description

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes a benzoyl group, a dimethoxyphenyl group, a phenyl group, and a phenylamino group attached to a dihydropyrrolone core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsThe reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

Scientific Research Applications

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE and its potential for various scientific research applications.

Properties

Molecular Formula

C31H26N2O4

Molecular Weight

490.5 g/mol

IUPAC Name

4-anilino-3-benzoyl-2-(3,4-dimethoxyphenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C31H26N2O4/c1-36-25-19-18-22(20-26(25)37-2)29-27(30(34)21-12-6-3-7-13-21)28(32-23-14-8-4-9-15-23)31(35)33(29)24-16-10-5-11-17-24/h3-20,29,32H,1-2H3

InChI Key

PESJXIOZBZAPGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5)OC

Origin of Product

United States

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